molecular formula C14H13NO4S B2569132 3-[[(4-Methoxyphenyl)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester CAS No. 544656-81-7

3-[[(4-Methoxyphenyl)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester

Cat. No. B2569132
CAS RN: 544656-81-7
M. Wt: 291.32
InChI Key: IQHFVFGUPWQQCP-UHFFFAOYSA-N
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Description

The compound is an ester derived from a thiophene carboxylic acid, with a complex amine substituent that includes a methoxyphenyl group . The presence of the thiophene ring, the ester group, and the methoxyphenyl group could potentially give this compound interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The thiophene ring, the ester group, and the methoxyphenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis or transesterification. The amine group could participate in reactions with acids or electrophiles. The thiophene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could make it somewhat polar, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Chemical Synthesis and Reactions

3-[[(4-Methoxyphenyl)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester is involved in various chemical synthesis processes and reactions, showcasing its versatility in organic chemistry. For example, its derivatives undergo reactions such as intramolecular acylation and tautomerization to form cyclic enamine sulfones. These reactions are crucial in synthesizing complex cyclic compounds like piperidines, pyrrolizidines, and quinolizidines, highlighting its role in the synthesis of bioactive molecules (Back & Nakajima, 2000).

Applications in Peptidomimetic Chemistry

The compound plays a significant role in peptidomimetic chemistry. Enantiopure derivatives of this compound are synthesized and used in solid-phase peptide synthesis, demonstrating its utility in creating peptidomimetic compounds. This has important implications for drug design and the synthesis of complex bioactive molecules (Sladojevich et al., 2007).

Future Directions

The potential applications of this compound could be vast, depending on its physical, chemical, and biological properties. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

methyl 3-[(4-methoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-18-10-5-3-9(4-6-10)13(16)15-11-7-8-20-12(11)14(17)19-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHFVFGUPWQQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(4-Methoxyphenyl)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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